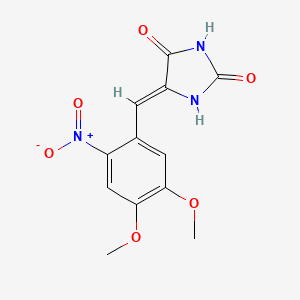

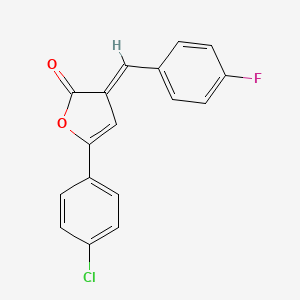

![molecular formula C15H17N5O2S B5600882 5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- 5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Synthesis Analysis

- The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, a related compound, involves a two-component condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides in DMF at reflux (Shvets et al., 2020). This method suggests a possible pathway for synthesizing the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

- The molecular structure of a similar compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibits interesting features in different crystal environments, demonstrating the flexibility of the triazolopyrimidine backbone (Canfora et al., 2010). This insight could be valuable in understanding the molecular structure of the target compound.

Chemical Reactions and Properties

- A study on the synthesis of triazolo-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters provides insights into the chemical reactions and properties of similar compounds (Zhou Hong-fang, 2009). This research indicates that the target compound may undergo similar reactions and possess analogous properties.

Physical Properties Analysis

- The physical properties of triazolopyrimidine derivatives are often characterized by their crystal structures and intermolecular interactions, as observed in studies of similar compounds (Canfora et al., 2010). These properties can be inferred for the target compound based on its structural similarities.

Chemical Properties Analysis

- The chemical properties of triazolopyrimidines are influenced by their substituents and structural modifications. Studies on various derivatives, such as the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, reveal insights into their reactivity and potential chemical transformations (Chemistry of Heterocyclic Compounds, 2015). These findings are applicable to understanding the chemical behavior of the compound .

Wissenschaftliche Forschungsanwendungen

Design, Synthesis, and Structure-Activity Relationships

Research on triazolopyrimidinesulfonamide derivatives, including "5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide", often targets their herbicidal activities. For instance, Tianrui Ren et al. (2000) synthesized a series of triazolopyrimidinesulfonamide compounds assessing their herbicidal effectiveness. This work highlighted the potential of such compounds in agricultural applications, particularly in controlling various species (Ren et al., 2000).

Antimicrobial and Bioactive Properties

F. Abdel-Motaal and M. Raslan (2014) explored the antimicrobial efficacy of substituted sulfonamides and sulfinyl derivatives, including triazolopyrimidine compounds. Their findings contribute to the ongoing search for novel antimicrobial agents, underscoring the relevance of such derivatives in medicinal chemistry (Abdel-Motaal & Raslan, 2014).

Biological Activity and Potential Therapeutic Applications

The anticancer potential of triazolopyrimidine derivatives has also been investigated. M. Bakavoli et al. (2010) synthesized new derivatives of 1,2,4-triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazine, testing them against various cancer cell lines. Such studies highlight the potential of triazolopyrimidine-based compounds in developing new cancer therapies (Bakavoli et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5,7-dimethyl-N-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-11-10-12(2)20-14(17-11)18-15(19-20)23(21,22)16-9-8-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWXSCHHYDQUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

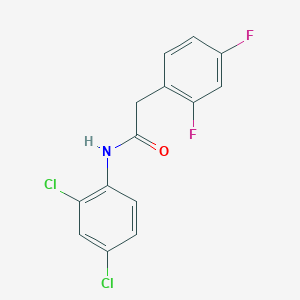

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

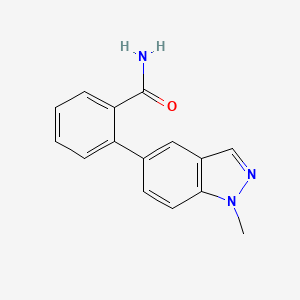

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

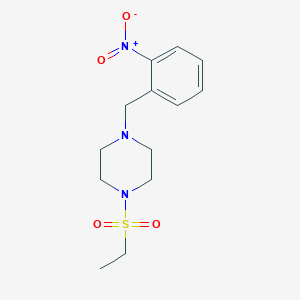

![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)